![molecular formula C22H27FN2O B1401015 4-(3'-Fluoro-biphenyl-2-ylmethyl)-piperidine-4-carboxylic acid isopropylamide CAS No. 1361118-54-8](/img/structure/B1401015.png)
4-(3'-Fluoro-biphenyl-2-ylmethyl)-piperidine-4-carboxylic acid isopropylamide
Overview
Description
4-(3'-Fluoro-biphenyl-2-ylmethyl)-piperidine-4-carboxylic acid isopropylamide (4-FPIPA) is a synthetic compound that has been investigated for its potential use in scientific research. It belongs to a class of compounds known as piperidine derivatives, which are characterized by their nitrogen-containing aromatic rings. 4-FPIPA has been studied for its potential applications in biochemistry and physiology, as well as its potential use in laboratory experiments.
Scientific Research Applications
Aurora Kinase Inhibition
The compound is found to inhibit Aurora A, which is significant in cancer treatment. This inhibition mechanism offers a potential pathway for developing anticancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Radiotracer Synthesis for PET Imaging
This compound is involved in the synthesis of radiotracers, particularly for positron emission tomography (PET) imaging studies. Such radiotracers are vital in studying cannabinoid receptors in the brain (†. R. Katoch-Rouse & A. Horti, 2003).
Antimycobacterial Properties
The compound exhibits potent in vitro and in vivo activity against various strains of Mycobacterium, including multidrug-resistant strains. This suggests its potential as an antimycobacterial agent (R. Kumar et al., 2008).
Antibacterial Agent Synthesis
The compound is utilized in the synthesis of novel antibacterial agents. These agents demonstrate efficacy against various multidrug-resistant bacterial strains, making them promising candidates for treating resistant infections (Xiaoguang Huang et al., 2010).
Anti-inflammatory and Antimicrobial Applications
The compound forms part of a series that has been synthesized and characterized for anti-inflammatory and antimicrobial activities. These derivatives show promise in treating inflammation and microbial infections (S. Rathod et al., 2008).
Spectroscopic and Quantum Mechanical Study
The compound has been a subject of detailed spectroscopic and quantum mechanical studies. This research provides insights into its electronic structure and potential applications in various fields of chemistry (P. Devi et al., 2020).
Copolymerization Studies
It's involved in the synthesis of novel compounds for copolymerization with styrene, indicating its application in materials science and engineering (Abby R. Krause et al., 2019).
properties
IUPAC Name |
4-[[2-(3-fluorophenyl)phenyl]methyl]-N-propan-2-ylpiperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O/c1-16(2)25-21(26)22(10-12-24-13-11-22)15-18-6-3-4-9-20(18)17-7-5-8-19(23)14-17/h3-9,14,16,24H,10-13,15H2,1-2H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVORTNSYMTDDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1(CCNCC1)CC2=CC=CC=C2C3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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